

# PQR620: A Technical Guide to a Novel Dual mTORC1/2 Inhibitor

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## Compound of Interest

Compound Name: PQR620

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**PQR620** is a novel, potent, and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2] This synthetic organic compound has demonstrated significant anti-tumor activity in preclinical models and possesses favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[3][4] Its high selectivity for mTOR over other kinases, particularly PI3K, makes it a valuable tool for studying mTOR signaling and a promising candidate for therapeutic development in oncology and neurological disorders.[1][5]

## Chemical Structure and Physicochemical Properties

**PQR620**, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)-2-pyridinamine, is a morpholino-triazinyl derivative.[5][6] Its development was guided by a structure-activity relationship study aimed at optimizing mTOR inhibition while minimizing off-target effects on the PI3K family of kinases.[6]

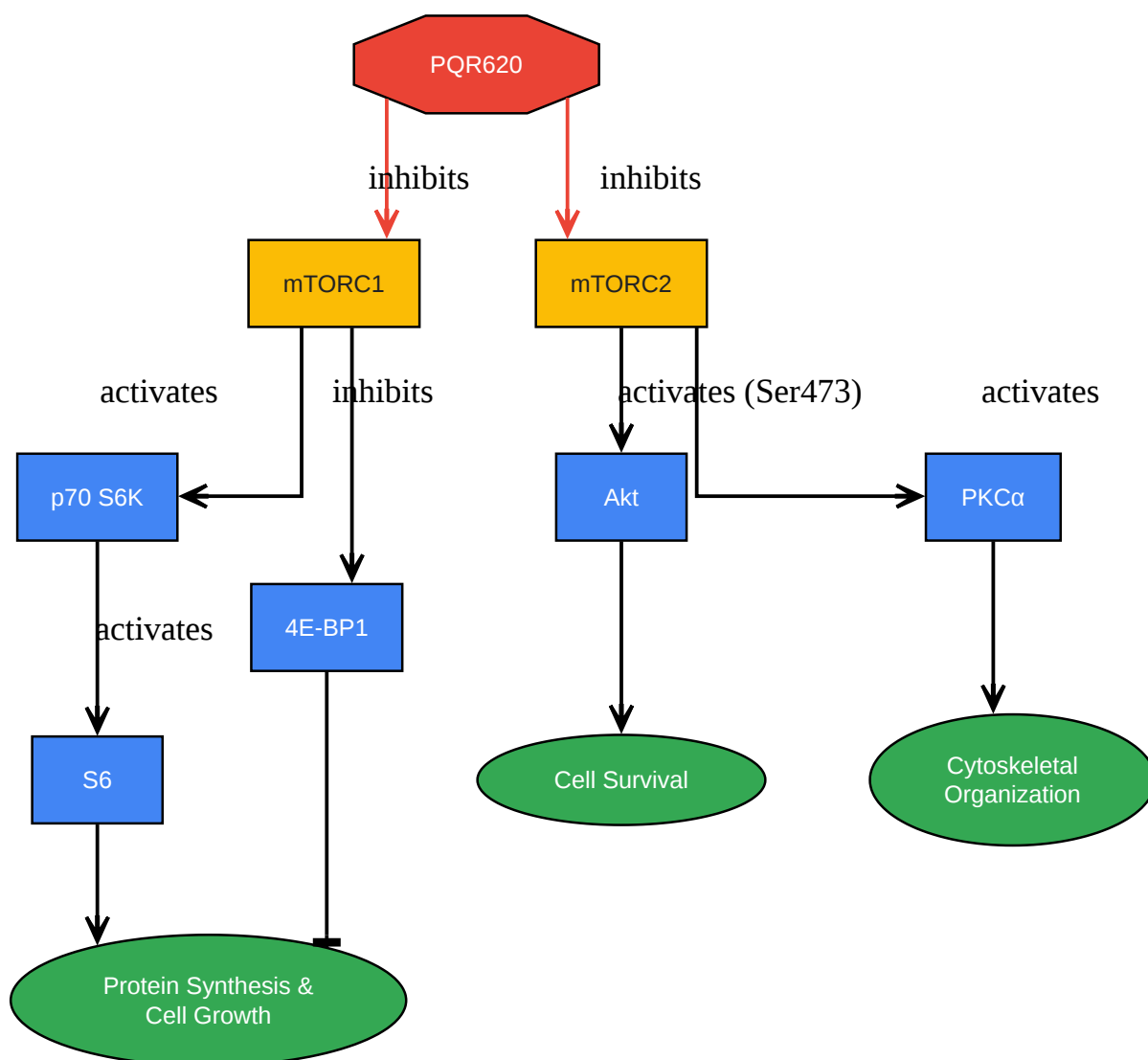
Table 1: Physicochemical Properties of **PQR620**

Property	Value	Reference
CAS Number	1927857-56-4	[5]
Molecular Formula	C21H25F2N7O2	[5]
Molecular Weight	445.47 g/mol	[5][7]
cLogP	3.06	[1]
Experimental log D (pH 7.4)	3.47	[1]
Solubility		
pH 1.2	20.0 ± 6.5 mM	[1]
pH 6.8	33.7 ± 4.3 µM	[1]
FeSSIF buffer	335 ± 148 µM	[1]
DMSO	Sparingly soluble (1-10 mg/mL)	[5]
Ethanol	Slightly soluble (0.1-1 mg/mL)	[5]

## Mechanism of Action and Signaling Pathway

**PQR620** is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][4] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[8] By inhibiting both complexes, **PQR620** disrupts a wide range of cellular processes that are often dysregulated in cancer and other diseases.[2][8]

Inhibition of mTORC1 by **PQR620** leads to the dephosphorylation of its downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][9] This results in the suppression of protein synthesis and cell growth.[10] The inhibition of mTORC2 disrupts the phosphorylation and activation of Akt at Ser473, a key node in cell survival signaling, and other substrates like PKCα, which is involved in cytoskeletal organization.[8][11]



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**Figure 1: PQR620 Inhibition of mTOR Signaling Pathways.**

## Pharmacological Properties

**PQR620** exhibits potent and selective inhibitory activity against mTOR, with a favorable profile compared to other kinases, particularly those in the PI3K family.

Table 2: In Vitro Inhibitory Activity of **PQR620**

Target/Assay	Value	Cell Line/Assay Conditions	Reference
mTOR (Ki)	10.8 nM	TR-FRET displacement assay	[1][5]
PI3K p110 $\alpha$ (Ki)	4.2 $\mu$ M	TR-FRET displacement assay	[5]
mTOR Selectivity over PI3K $\alpha$	>1000-fold	Enzymatic binding assays	[3][6]
p-Akt (Ser473) IC50	0.2 $\mu$ M	A2058 melanoma cells	[3][6]
p-S6 (Ser235/236) IC50	0.1 $\mu$ M	A2058 melanoma cells	[3][6]
Lymphoma Cell Lines (Median IC50)	250 nM	56 lymphoma cell lines, 72h exposure	[2][7]
Cancer Cell Lines (Mean IC50)	919 nM	66 cancer cell lines	[5]

Table 3: Pharmacokinetic Properties of **PQR620** in Mice

Parameter	Value	Species/Conditions	Reference
Maximum Tolerated Dose (MTD)	150 mg/kg	Mice	[4]
Maximum Concentration (Cmax) - Plasma	4.8 µg/mL	Male C57BL/6J mice, oral application	[4]
Maximum Concentration (Cmax) - Brain	7.7 µg/mL	Male C57BL/6J mice, oral application	[4]
Time to Cmax (Plasma and Brain)	30 minutes	Male C57BL/6J mice, oral application	[4]
Half-life (t1/2) - Plasma and Brain	~5 hours	Male C57BL/6J mice	[4]
Brain:Plasma Ratio	~1.6	Mice	[12]

## Experimental Protocols

### In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PQR620** on cancer cell proliferation.

Methodology:

- Cell Culture: Lymphoma cell lines are cultured according to the supplier's instructions.[11]
- Drug Preparation: **PQR620** is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.[7]
- Treatment: Cells are seeded in 384-well plates.[3] Increasing doses of **PQR620** are added to the wells using a digital dispenser.[3]
- Incubation: The treated cells are incubated for 72 hours.[3][7]

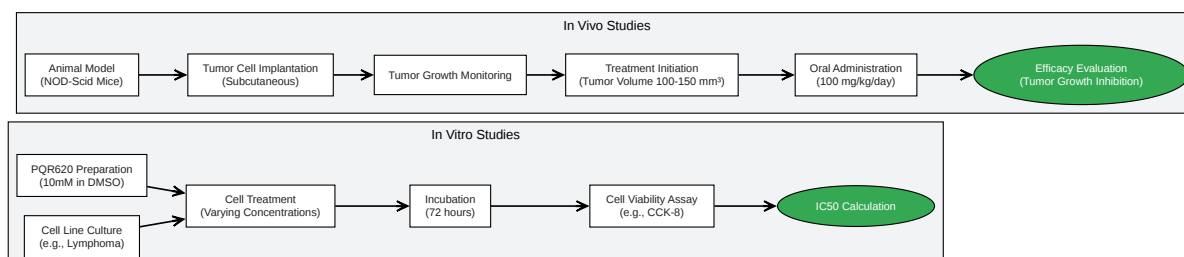
- Viability Assessment: Cell proliferation is measured using a suitable viability assay, such as the Cell Counting Kit-8 (CCK-8).[\[11\]](#)
- Data Analysis: The drug concentration causing 50% inhibition of cell proliferation (IC50) is calculated.[\[3\]](#)

## In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **PQR620** in a mouse xenograft model.

Methodology:

- Animal Model: NOD-Scid mice are used for the study.[\[3\]](#)
- Tumor Implantation: 5-10 million lymphoma cells (e.g., SU-DHL-6 or RI-1) are subcutaneously inoculated into the mice.[\[3\]](#)
- Treatment Initiation: Treatment with **PQR620** begins when tumors reach a volume of 100-150 mm<sup>3</sup>.[\[3\]](#)
- Drug Administration: **PQR620** is administered orally at a dose of 100 mg/kg per day.[\[3\]](#)
- Treatment Duration: Treatment is carried out for 14 to 21 days.[\[3\]](#)
- Efficacy Evaluation: Tumor growth is monitored and compared between the treated and control groups.[\[4\]](#)



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**Figure 2:** General Experimental Workflow for **PQR620** Evaluation.

## Conclusion

**PQR620** is a highly selective and potent dual mTORC1/2 inhibitor with promising anti-tumor activity and favorable pharmacokinetic properties, including brain penetration.[1][3][7] Its well-defined mechanism of action and the availability of detailed experimental protocols make it an excellent tool for research into the mTOR signaling pathway.[2][11] The preclinical data strongly support its further investigation as a potential therapeutic agent for various cancers and neurological disorders characterized by aberrant mTOR activation.[1][12]

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